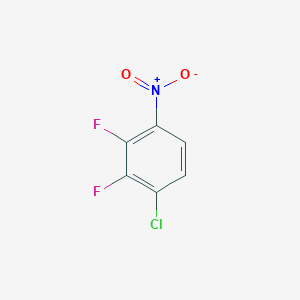

1-Cloro-2,3-difluoro-4-nitrobenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a pale yellow liquid with a density of 1.591 g/cm³ and a boiling point of 251.218°C at 760 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.

Aplicaciones Científicas De Investigación

1-Chloro-2,3-difluoro-4-nitrobenzene is used in various scientific research applications, including:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.

Material Science: In the production of specialized polymers and materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-nitrobenzene can be synthesized through the nitration of 1-chloro-2,3-difluorobenzene. The nitration process involves the reaction of 1-chloro-2,3-difluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2,3-difluoro-4-nitrobenzene involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The compound can undergo further nitration or halogenation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Electrophilic Aromatic Substitution: Mixtures of concentrated acids like sulfuric acid and nitric acid for nitration.

Major Products:

Aminated Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 1-chloro-2,3-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it susceptible to nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. These interactions are crucial in its applications in chemical synthesis and material science .

Comparación Con Compuestos Similares

- 1-Chloro-2,3-difluoro-5-nitrobenzene

- 2-Chloro-1,3-difluoro-4-nitrobenzene

- 3,4-Difluoronitrobenzene

Comparison: 1-Chloro-2,3-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in selective reactions and synthesis pathways .

Actividad Biológica

1-Chloro-2,3-difluoro-4-nitrobenzene, with the chemical formula C₆H₂ClF₂NO₂ and CAS number 169468-80-8, is a fluorinated nitrobenzene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems.

- Molecular Weight : 193.54 g/mol

- Purity : Typically ≥97%

- IUPAC Name : 1-chloro-2,3-difluoro-4-nitrobenzene

- Structure : Chemical Structure

Biological Activity Overview

The biological activity of 1-chloro-2,3-difluoro-4-nitrobenzene has been studied in various contexts, primarily focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicological Studies

1-Chloro-2,3-difluoro-4-nitrobenzene exhibits significant toxicity as demonstrated in several animal studies:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) in male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress leading to death within 1 to 4 days post-exposure .

- Chronic Exposure : Long-term inhalation studies indicated increased liver and kidney weights in mice exposed to concentrations as low as 1.1 ppm. Histopathological examinations revealed liver damage and kidney dysfunction at higher exposure levels .

Mutagenicity and Genotoxicity

Research indicates that 1-chloro-2,3-difluoro-4-nitrobenzene demonstrates weak mutagenic activity in bacterial test systems but not in mammalian cell cultures. The compound induced sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Hepatotoxicity :

- Skin Sensitization Tests :

- Environmental Impact Studies :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 ~560 mg/kg; symptoms include weakness and death |

| Chronic Exposure | Liver/kidney enlargement; histopathological damage |

| Mutagenicity | Weak mutagenic effects; sister chromatid exchanges noted |

| Skin Sensitization | Positive reactions in sensitization tests |

| Environmental Toxicity | Very toxic to aquatic life |

Propiedades

IUPAC Name |

1-chloro-2,3-difluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRFRIDGZHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431545 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-80-8 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.